molecular formula C20H21N7S B15123026 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B15123026
M. Wt: 391.5 g/mol
InChI Key: YYMJJTVUGKDZNL-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine is a complex heterocyclic compound that features a pyrazole, pyridazine, and thienopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thienopyridine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine, thionyl chloride, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine apart from similar compounds is its unique combination of pyrazole, pyridazine, and thienopyridine moieties

Properties

Molecular Formula

C20H21N7S

Molecular Weight

391.5 g/mol

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-c]pyridine

InChI

InChI=1S/C20H21N7S/c1-14-13-15(2)27(24-14)19-4-3-18(22-23-19)25-8-10-26(11-9-25)20-16-6-12-28-17(16)5-7-21-20/h3-7,12-13H,8-11H2,1-2H3

InChI Key

YYMJJTVUGKDZNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC5=C4C=CS5)C

Origin of Product

United States

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